molecular formula C13H16O2 B3058126 Benzyl hex-5-enoate CAS No. 87995-27-5

Benzyl hex-5-enoate

Cat. No.: B3058126
CAS No.: 87995-27-5
M. Wt: 204.26 g/mol
InChI Key: LLFMVGXJHQQEES-UHFFFAOYSA-N
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Description

Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2. It features a linear six-carbon chain with a terminal benzyl ester and a double bond at the fifth carbon from the ester group. This compound is known for its unique structure, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hex-5-enoate can be synthesized through the reaction of (2E,4E)-hexa-2,4-dienal with benzyl alcohol under high temperature conditions (300°C for 30 minutes) . This method involves the esterification of the aldehyde with the alcohol, resulting in the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound typically involves similar esterification reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts to accelerate the process and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzyl hex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated esters.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

    Oxidation: Benzyl hex-5-enoic acid.

    Reduction: Benzyl hexanoate.

    Substitution: Various substituted benzyl hex-5-enoates depending on the substituent introduced.

Scientific Research Applications

Benzyl hex-5-enoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of benzyl hex-5-enoate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    Ethyl hex-5-enoate: Similar in structure but with an ethyl ester instead of a benzyl ester.

    Hex-5-enoic acid: The parent acid of benzyl hex-5-enoate, lacking the ester group.

Uniqueness: this compound’s unique combination of a benzyl ester and a double bond at the fifth carbon makes it distinct from other similar compounds. This structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

benzyl hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFMVGXJHQQEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545152
Record name Benzyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87995-27-5
Record name Benzyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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